molecular formula C22H21N3O2 B2741943 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1206988-56-8

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Cat. No. B2741943
CAS RN: 1206988-56-8
M. Wt: 359.429
InChI Key: BGHCWWYMVOEDDP-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide, also known as MIQEA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MIQEA is a derivative of the indole alkaloid family, which has been shown to have various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Anion Coordination and Molecular Geometry

Research has explored the structural configurations of amide derivatives, including compounds similar to "2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide," focusing on their anion coordination capabilities. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has been studied for its unique tweezer-like geometry, showcasing how self-assembly through weak interactions can lead to channel-like structures. Such findings suggest potential applications in molecular recognition and sensor design (Kalita & Baruah, 2010).

Antimicrobial Properties

Compounds with structures related to "2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide" have been identified as potent inhibitors against various microbial strains, including drug-resistant Mycobacterium tuberculosis. These findings highlight the compound's potential as a foundation for developing new antimicrobial agents with efficacy against resistant pathogens (Pissinate et al., 2016).

Chemosensor Applications

Research into similar quinoline derivatives has led to the development of chemosensors capable of detecting metal ions like Zn2+ in biological and aqueous samples. The specificity and sensitivity of these sensors, derived from quinoline-based compounds, underline their importance in environmental monitoring and biomedical diagnostics (Park et al., 2015).

Structural Studies and Material Science

Structural analyses of quinoline derivatives, including those structurally related to "2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide," have revealed diverse crystalline forms and interactions. These studies are crucial for understanding the material properties of such compounds, potentially leading to applications in material science and nanotechnology (Karmakar et al., 2009).

Fluorescence and Sensing Mechanisms

Investigations into the fluorescence properties of quinoline-based compounds have demonstrated their potential in developing fluorescent sensors. These sensors could be utilized for monitoring environmental pollutants or for biomedical imaging, offering a non-invasive means to detect specific molecules or ions (Zhou et al., 2012).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-25-15-17(18-8-2-3-9-19(18)25)14-21(26)23-12-13-27-20-10-4-6-16-7-5-11-24-22(16)20/h2-11,15H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCWWYMVOEDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

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